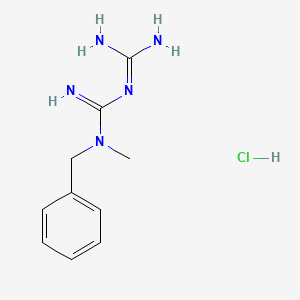

1-Benzyl-1-methylbiguanide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYBCQULDGYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943647 | |

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-07-1 | |

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Journey of 1-Benzyl-1-methylbiguanide Hydrochloride: A Technical Deep Dive

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and foundational experimental data of 1-Benzyl-1-methylbiguanide Hydrochloride. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the seminal research on this biguanide derivative.

This whitepaper traces the origins of this compound, a compound that emerged from the broader exploration of the antiviral potential of biguanide derivatives. The primary focus of this guide is the pivotal 1974 study by Fara and colleagues, which first characterized its activity against specific viral pathogens.

Historical Context and Initial Discovery

The exploration of biguanide derivatives for therapeutic purposes has a rich history, with compounds like metformin becoming cornerstones in the management of type 2 diabetes. However, the pharmacological investigation into this chemical class has extended beyond metabolic diseases. In the mid-20th century, researchers began to systematically investigate the antimicrobial and antiviral properties of various biguanide analogues.

The discovery and initial characterization of the antiviral effects of this compound can be attributed to the work of G. M. Fara, G. Lugaro, M. G. Galli, and G. Giannattasio. Their 1974 publication, "Antiviral activity of selected biguanide derivatives," in Pharmacological Research Communications laid the groundwork for understanding the potential of this specific compound.[1] Their research was part of a broader effort to elucidate the structure-activity relationships within the biguanide class, aiming to identify novel therapeutic agents.

Physicochemical Properties

This compound is a white crystalline solid. Key structural features include a benzyl group and a methyl group attached to one of the nitrogen atoms of the biguanide core.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₅·HCl |

| Molecular Weight | 241.72 g/mol |

| CAS Number | 2123-07-1 |

Seminal Antiviral Studies

The 1974 study by Fara et al. was instrumental in demonstrating the in vitro antiviral activity of this compound against two significant viruses: Vaccinia virus and Influenza A virus.[1]

Quantitative Antiviral Data

The following table summarizes the key quantitative findings from the antiviral screening experiments conducted by Fara and colleagues. The study determined the concentration of the compound required to inhibit the cytopathic effect (CPE) of the viruses in cell culture.

| Virus | Cell Line | 50% Inhibitory Concentration (IC₅₀) |

| Vaccinia Virus | Primary Monkey Kidney Cells | 1.0 µg/mL |

| Influenza A Virus (PR8 Strain) | Primary Monkey Kidney Cells | 2.5 µg/mL |

Cytotoxicity Assessment

A crucial aspect of the initial investigation was to determine the toxicity of the compound to the host cells, ensuring that the observed antiviral effects were not merely a consequence of cell death.

| Cell Line | 50% Cytotoxic Concentration (CC₅₀) |

| Primary Monkey Kidney Cells | 50 µg/mL |

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the foundational research, the detailed methodologies from the 1974 study are outlined below.

Synthesis of this compound

The synthesis of this compound was achieved through the reaction of N-benzyl-N-methylamine with dicyandiamide in the presence of hydrochloric acid.

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-1-methylbiguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-1-methylbiguanide Hydrochloride, a biguanide derivative of interest in biochemical and pharmacological research. The following sections detail the compound's solubility in various solvents and at different pH levels, its stability under stress conditions, and the methodologies for determining these properties.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It possesses the molecular formula C₁₀H₁₆ClN₅ and a molecular weight of 241.72 g/mol .[1] The compound is a salt, which influences its solubility and stability characteristics.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Its solubility has been determined in various solvents and across a range of pH values.

Solubility in Common Solvents

The compound exhibits varied solubility in different solvent systems, reflecting its molecular structure which contains both polar and non-polar moieties.

| Solvent | Solubility at 25°C (mg/mL) | Reference |

| Aqueous Media | 5 - 10 | [1] |

| Methanol | 3 - 8 | [1] |

| Ethanol | 2 - 5 | [1] |

| Chloroform | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

pH-Dependent Solubility

The solubility of this compound in aqueous media is highly dependent on the pH, a common characteristic of ionizable compounds. The biguanide moiety is basic and its protonation state changes with pH, directly impacting its solubility.

| pH Range | Condition | Solubility (mg/mL) | Reference |

| 1 - 2 | Strongly Acidic | 22 - 25 | [1] |

| Physiological | ~7.4 | 5 - 8 | [1] |

| 9 - 10 | Alkaline | 1 - 2 | [1] |

Stability Profile

Understanding the stability of this compound is essential for its storage, handling, and the development of stable formulations.

Thermal Stability

Thermal analysis indicates that this compound has a melting point in the range of 148-151°C.[1] The onset of thermal decomposition is observed at temperatures above 130°C.[1] Under such thermal stress, the compound is known to undergo degradation, leading to the formation of melamine derivatives through the elimination of ammonia.[1]

Hydrolytic Stability

The compound exhibits susceptibility to hydrolysis, particularly under acidic conditions. In a 0.1 M hydrochloric acid solution at 70°C, this compound has a degradation half-life of approximately 16-18 hours, with the degradation primarily affecting the biguanide moiety.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of the compound in a specific solvent or buffer.

Materials:

-

This compound

-

Selected solvent (e.g., water, methanol, phosphate buffer of a specific pH)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of the solvent. The flask is then tightly stoppered.

-

Equilibration: The flask is placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and centrifuged to remove any remaining solid particles.

-

Sample Preparation for Analysis: A known volume of the clear supernatant is accurately diluted with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined by a validated HPLC method.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is expressed in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M HCl and kept at an elevated temperature (e.g., 60°C) for a specified duration.

-

Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M NaOH and kept at an elevated temperature (e.g., 60°C) for a specified duration.

-

Oxidative Degradation: The stock solution is mixed with an equal volume of 3% H₂O₂ and stored at room temperature for a specified duration.

-

Thermal Degradation: A solid sample of the compound is placed in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified duration. A solution of the compound is also subjected to thermal stress.

-

Photolytic Degradation: A solution of the compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, samples are withdrawn from each stress condition, neutralized if necessary, and diluted with the mobile phase. The samples are then analyzed by a stability-indicating HPLC method.

-

Data Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity analysis of the parent peak is performed to ensure it is free from co-eluting degradation products.

Visualizations

The following diagrams illustrate key processes related to this compound.

References

The Enigmatic Antiviral: A Technical Guide to 1-Benzyl-1-methylbiguanide Hydrochloride and its Biomolecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylbiguanide Hydrochloride is a synthetic compound belonging to the biguanide class of molecules, recognized for its notable antiviral properties. This technical guide synthesizes the current, albeit limited, publicly available scientific knowledge regarding its interactions with biomolecules. While its precise mechanisms of action remain largely unelucidated, existing research points towards interference with viral replication cycles. This document aims to provide a comprehensive overview of the known biological activities, potential mechanisms, and the significant knowledge gaps that present opportunities for future research. Due to the scarcity of detailed experimental data in peer-reviewed literature, this guide will also draw contextual parallels from the broader class of biguanides where applicable, while clearly delineating the speculative nature of such comparisons.

Introduction

Biguanides are a class of compounds characterized by a specific functional group, and they have a rich history in medicinal chemistry, most notably with the development of the anti-diabetic drug metformin. This compound, a distinct member of this family, has been identified as a potential antiviral agent, particularly against vaccinia virus and influenza A virus[1][2]. Its purported ability to interact with various biomolecules has also led to its use as a tool in proteomics research[1]. However, the molecular specifics of these interactions are not well-documented in publicly accessible scientific literature. This guide serves to consolidate the existing information and highlight the areas ripe for further investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any study of its biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅·HCl | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 148-151 °C | [1] |

Known Biological Activity: Antiviral Effects

The primary biological activity attributed to this compound is its antiviral efficacy.

| Virus | Effect | Putative Mechanism | References |

| Vaccinia Virus | Inhibition of replication | Interference with the viral replication cycle | [1][2] |

| Influenza A Virus | Inhibition of replication | Interference with the viral replication cycle | [1][2] |

It is crucial to note that the term "interference with the viral replication cycle" is a broad description. The specific viral or host proteins that this compound interacts with to exert this effect have not been identified in the available literature.

Postulated Interactions with Biomolecules

While specific quantitative data on the interaction of this compound with biomolecules is not available, we can infer potential interaction modalities based on its chemical structure and the known mechanisms of other biguanides.

The biguanide moiety is positively charged at physiological pH, suggesting that electrostatic interactions with negatively charged biomolecules, such as nucleic acids and acidic domains of proteins, are likely. The presence of a benzyl group introduces a hydrophobic component , which could facilitate interactions with hydrophobic pockets in proteins.

Potential Parallels with Metformin: A Look at AMPK Signaling

The most well-studied biguanide, metformin, exerts its anti-diabetic effects primarily through the activation of AMP-activated protein kinase (AMPK). It is hypothesized that metformin inhibits Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.

Figure 1. A speculative signaling pathway for biguanides, like metformin, leading to AMPK activation.

It is plausible that this compound could also influence cellular energy metabolism through a similar mechanism. However, without direct experimental evidence, this remains speculative.

Experimental Protocols: A Methodological Void

A significant challenge in presenting a technical guide on this compound is the absence of detailed experimental protocols in the available literature. To facilitate future research, this section outlines general methodologies that could be employed to investigate its biomolecular interactions.

Target Identification using Chemical Proteomics

Given its noted use in proteomics, a chemical proteomics approach would be a logical first step to identify its cellular binding partners.

Figure 2. A generalized workflow for identifying protein targets of this compound.

Protocol Outline:

-

Synthesis of an affinity probe: Synthesize a derivative of this compound with a linker for immobilization.

-

Immobilization: Covalently attach the probe to a solid support (e.g., sepharose beads).

-

Affinity pull-down: Incubate the immobilized probe with a cell or viral lysate.

-

Washing: Remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein identification: Identify the eluted proteins using mass spectrometry.

Validation of Interactions

Once potential targets are identified, the interactions should be validated using orthogonal biophysical and biochemical assays.

-

Surface Plasmon Resonance (SPR): To determine binding affinity (KD) and kinetics (kon, koff).

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of the compound to determine IC₅₀ or Kᵢ values.

Conclusion and Future Directions

This compound presents an intriguing case of a bioactive molecule with a poorly defined mechanism of action. Its reported antiviral activity against significant human pathogens warrants a more in-depth investigation into its biomolecular interactions. The lack of specific data in the current scientific literature represents a clear and compelling opportunity for further research.

Future studies should prioritize:

-

Systematic target identification studies using unbiased approaches like chemical proteomics.

-

Quantitative characterization of binding to identified targets.

-

Elucidation of the specific effects on viral and host cellular pathways.

-

Structure-activity relationship (SAR) studies to optimize its antiviral potency and selectivity.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this and other related biguanide compounds.

References

Structural Analysis of 1-Benzyl-1-methylbiguanide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 1-Benzyl-1-methylbiguanide Hydrochloride, a compound of interest in biochemical and pharmacological research. This document collates available physicochemical data, outlines a probable synthetic route, and explores its potential mechanism of action based on current understanding of the biguanide class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates predicted spectral analyses and information from structurally related compounds to offer a comprehensive overview. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound belongs to the biguanide class of molecules, which are characterized by the presence of two guanidine moieties linked by a nitrogen atom. While metformin is the most well-known biguanide, used extensively in the treatment of type 2 diabetes, other derivatives are being investigated for a range of therapeutic properties, including antiviral and antimicrobial activities. This guide focuses on the structural and analytical aspects of the this compound salt, providing a foundational resource for researchers.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅·HCl | - |

| Molecular Weight | 241.72 g/mol | - |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 148-151 °C | - |

| Solubility | Soluble in water, chloroform, and dimethyl sulfoxide | - |

Table 1: Physicochemical Properties of this compound

Synthesis

A plausible synthetic route for this compound involves the direct addition of N-benzylmethylamine to dicyandiamide in the presence of hydrochloric acid. This reaction is a common method for the synthesis of substituted biguanides.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-benzylmethylamine

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve dicyandiamide in a suitable solvent such as ethanol.

-

Add an equimolar amount of N-benzylmethylamine to the solution.

-

Slowly add concentrated hydrochloric acid to the reaction mixture while stirring. The acid acts as a catalyst and also forms the hydrochloride salt of the product.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the crystalline product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Structural Elucidation

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques and X-ray crystallography. In the absence of specific experimental data for this compound, this section provides predicted spectral data and general protocols.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about the crystal packing.

Experimental Protocol (General):

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build and refine the atomic model against the experimental data to obtain the final crystal structure.

As no experimental crystallographic data for this compound has been publicly reported, a detailed analysis of its solid-state structure is not possible at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

The following table outlines the predicted chemical shifts for the protons in this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.4 | Multiplet |

| Benzyl-CH₂ | ~4.5 | Singlet |

| Methyl-CH₃ | ~3.0 | Singlet |

| Amine-NH | Broad, variable | Singlet |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Spectral Data:

The predicted chemical shifts for the carbon atoms are listed in Table 3.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 127 - 129 |

| Aromatic C (quaternary) | ~135 |

| Biguanide C=N | ~160 |

| Benzyl-CH₂ | ~55 |

| Methyl-CH₃ | ~35 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3400 | N-H stretching (amine and imine groups) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 3000 | Aliphatic C-H stretching (benzyl and methyl groups) |

| ~1650 | C=N stretching (guanidinium groups) |

| 1500 - 1600 | Aromatic C=C stretching |

| ~1450 | C-H bending |

Table 4: Predicted FT-IR Absorption Bands for this compound.

Experimental Protocol (General):

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a hydrochloride salt, using KCl for the pellet is advisable to avoid halogen exchange. Another common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum:

-

Molecular Ion (M+H)⁺: Expected at m/z 206.15 (for the free base).

-

Major Fragments: Fragmentation is likely to occur at the benzylic position, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91. Cleavage of the C-N bond between the benzyl group and the biguanide moiety could also be a significant fragmentation pathway.

Experimental Protocol (General):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate protonated molecular ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which can then be analyzed to provide structural information.

Potential Mechanism of Action (Antiviral)

While the exact antiviral mechanism of this compound is not fully elucidated, the broader class of biguanides is known to exert antiviral effects primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a key cellular energy sensor that, when activated, can modulate various downstream pathways to inhibit viral replication.

The proposed antiviral signaling pathway for biguanides is as follows:

-

Inhibition of Mitochondrial Complex I: Biguanides are thought to inhibit complex I of the mitochondrial respiratory chain.[3]

-

Increased AMP:ATP Ratio: This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.

-

AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.

-

Downstream Effects: Activated AMPK can then phosphorylate multiple downstream targets, leading to:

-

Inhibition of mTOR signaling: This can suppress the synthesis of viral proteins.[2]

-

Modulation of innate immune responses: This can enhance the host's ability to clear the viral infection.

-

Alteration of cellular metabolism: This can create an environment that is less favorable for viral replication.[2]

-

Conclusion

This technical guide has provided a comprehensive structural overview of this compound. While a complete experimental dataset for this specific molecule is not currently available in the public domain, this document serves as a valuable resource by consolidating known physicochemical properties, outlining a reliable synthetic protocol, and presenting predicted spectral data based on its chemical structure. The exploration of the potential antiviral mechanism of action, grounded in the established pharmacology of the biguanide class, offers a starting point for further investigation into its therapeutic potential. Future experimental work is required to validate the predicted data and to fully elucidate the biological activity and mechanism of this compound.

References

The Biguanide Class of Compounds: A Technical Guide to Mechanism and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biguanide class of compounds, with a primary focus on metformin, the most widely prescribed oral antihyperglycemic agent. This document delves into the chemical properties, multifaceted mechanism of action, structure-activity relationships, and key experimental protocols relevant to the study of biguanides. Quantitative data from preclinical and clinical studies are summarized to facilitate comparative analysis, and critical signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to Biguanides

The journey of biguanides in medicine began with the discovery of guanidine-rich extracts from the French lilac, Galega officinalis, which were found to possess blood glucose-lowering properties. This led to the synthesis of several biguanide derivatives in the early 20th century, including metformin, phenformin, and buformin.[1] While phenformin and buformin were later withdrawn from the market in many countries due to an increased risk of lactic acidosis, metformin has become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[2] Beyond its established role in glycemic control, emerging research has unveiled the potential of metformin and other biguanides in a variety of therapeutic areas, including oncology, cardiovascular disease, and neurodegenerative disorders, sparking renewed interest in this class of compounds.[3][4]

Biguanides are structurally characterized by two guanidine moieties linked by a common nitrogen atom. They are hydrophilic molecules that exist as cations at physiological pH.[5] This guide will explore the fundamental aspects of biguanides, providing researchers and drug development professionals with a detailed understanding of their properties and therapeutic promise.

Chemical Properties and Synthesis

Biguanides are polar and hydrophilic compounds, highly soluble in aqueous media. The presence of multiple amino and imino groups contributes to their basicity.[6] The synthesis of metformin hydrochloride, the most common salt form of the drug, is typically achieved through the reaction of dimethylamine hydrochloride with dicyandiamide.[7]

Experimental Protocol: Synthesis of Metformin Hydrochloride

This protocol provides a general method for the synthesis of metformin hydrochloride.

Materials:

-

Dimethylamine hydrochloride

-

Dicyandiamide

-

Ethanol

-

Hydrochloric acid (HCl)

-

Reflux apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

A solution of dicyandiamide and dimethylamine hydrochloride is prepared in ethanol.

-

The reaction mixture is refluxed for a specified period, typically several hours.

-

After reflux, the solvent is evaporated under reduced pressure.

-

The resulting crude product is dissolved in a minimal amount of hot water.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is cooled, and hydrochloric acid is added to precipitate metformin hydrochloride.

-

The precipitated crystals are collected by filtration, washed with cold ethanol, and dried.[7]

Characterization:

The synthesized metformin hydrochloride can be characterized using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Melting Point Determination: To compare with the known melting point of metformin hydrochloride.

Mechanism of Action

The mechanism of action of biguanides is complex and not fully elucidated, with evidence pointing towards multiple interconnected pathways. The primary therapeutic effect in T2DM is the reduction of hepatic gluconeogenesis, thereby decreasing glucose production by the liver.[7] Biguanides also enhance insulin sensitivity in peripheral tissues, such as skeletal muscle, leading to increased glucose uptake.[8]

Mitochondrial Complex I Inhibition

A key proposed mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1] This inhibition leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. However, a point of contention is that the concentrations of biguanides required to inhibit complex I in vitro are often higher than the therapeutic concentrations observed in vivo, suggesting that other mechanisms may be at play or that the drug accumulates within mitochondria.[1]

Activation of AMP-Activated Protein Kinase (AMPK)

The increase in the AMP:ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[9] Activated AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways (such as gluconeogenesis and lipogenesis) and the activation of catabolic pathways (such as fatty acid oxidation and glucose uptake).

Signaling Pathway of Biguanide-Mediated AMPK Activation

The following diagram illustrates the proposed signaling cascade initiated by biguanides, leading to the activation of AMPK and its downstream effects.

Caption: Biguanide-mediated activation of the AMPK signaling pathway.

Experimental Workflow for Assessing AMPK Activation

The following diagram outlines a typical experimental workflow to assess the activation of AMPK by biguanides using Western blotting.

Caption: Experimental workflow for AMPK activation assessment by Western blot.

Structure-Activity Relationships

The biological activity of biguanides is influenced by their chemical structure. For instance, the lipophilicity of the side chain affects the compound's ability to penetrate cell membranes and interact with its targets. Phenformin, with its more lipophilic phenylethyl side chain, exhibits a higher affinity for mitochondrial complex I compared to the less lipophilic metformin.[10] Structure-activity relationship (SAR) studies aim to correlate specific structural features with biological activity, guiding the design of new biguanide derivatives with improved efficacy and safety profiles.

Experimental Protocols

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in a cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Materials:

-

Differentiated L6 myotubes or 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog

-

Biguanide compound of interest

-

Insulin (positive control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Differentiated cells are serum-starved for a defined period.

-

Cells are washed with KRH buffer and then incubated with the biguanide compound or insulin at various concentrations.

-

Radiolabeled or fluorescently labeled 2-deoxy-D-glucose is added to the cells for a short incubation period.

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the intracellular radioactivity or fluorescence is measured.

-

Glucose uptake is calculated and normalized to the protein content of each well.[11]

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase).

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate buffer)

-

NADH

-

Ubiquinone analog (e.g., decylubiquinone)

-

Rotenone (a known complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Isolated mitochondria are suspended in the assay buffer.

-

The reaction is initiated by the addition of NADH.

-

The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

-

The assay is performed in the presence and absence of the biguanide compound to determine its inhibitory effect.

-

Rotenone is used as a positive control for complex I inhibition.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for the biguanide class of compounds.

Table 1: Pharmacokinetic Parameters of Biguanides in Humans

| Parameter | Metformin | Phenformin | Buformin |

| Oral Bioavailability (%) | 50-60[5] | - | - |

| Plasma Protein Binding | Negligible[5] | - | - |

| Elimination Half-life (h) | ~6.2[10] | - | 4.6[13] |

| Metabolism | Not metabolized[10] | - | - |

| Excretion | Unchanged in urine[14] | - | 61.2-90.2% in urine[13] |

| Peak Plasma Concentration (Cmax) | 1-3h (immediate release)[5] | - | 1.8-2.13 µM (1h post-IV)[13] |

Data for phenformin and buformin are limited due to their withdrawal from the market.

Table 2: IC50 Values of Metformin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| BT474 | Luminal A Breast Cancer | >100 | [10] |

| MDA-MB-453 | Her2-positive Breast Cancer | 51.3 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 51.4 | [10] |

| MYCN-2 | Neuroblastoma | >100 | [10] |

| SK-N-Be2c | Neuroblastoma | >100 | [10] |

Table 3: Summary of a Comparative Clinical Trial of Metformin and Thiazolidinediones (TZDs) in T2DM

| Outcome Measure | Metformin | Thiazolidinediones (TZDs) | p-value | Reference |

| Change in HbA1c (%) | Similar reduction | Similar reduction | 0.52 | [15] |

| Change in Fasting Plasma Glucose (FPG) | Less reduction | Greater reduction | 0.03 | [15] |

| Improvement in Insulin Sensitivity (QUICKI) | 0.306 ± 0.019 | 0.316 ± 0.019 | 0.0003 | [15] |

Conclusion

The biguanide class of compounds, with metformin at the forefront, continues to be a subject of intense research due to its well-established efficacy in type 2 diabetes and its emerging potential in other chronic diseases. The intricate mechanism of action, centered around the modulation of cellular energy metabolism through pathways like AMPK, presents numerous avenues for further investigation and therapeutic development. This technical guide has provided a detailed overview of the core aspects of biguanides, from their chemical synthesis and properties to their biological effects and the experimental methodologies used to study them. The presented quantitative data and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of this important class of therapeutic agents. Future research will likely focus on elucidating the full spectrum of molecular targets, refining structure-activity relationships to design novel biguanides with enhanced therapeutic profiles, and conducting robust clinical trials to validate their efficacy in a broader range of diseases.

References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tabaslab.com [tabaslab.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. sketchviz.com [sketchviz.com]

- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin - Wikipedia [en.wikipedia.org]

- 11. Modeling Structure–Activity Relationship of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

Potential Biological Targets of 1-Benzyl-1-methylbiguanide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylbiguanide hydrochloride is a synthetic compound belonging to the biguanide class of molecules. While research on this specific derivative is limited, historical studies have identified its potential as an antiviral agent, particularly against influenza A and vaccinia viruses. Its mechanism of action is thought to involve the disruption of the viral replication cycle. Furthermore, its ability to interact with biomolecules has led to its classification as a useful tool in the field of chemical proteomics for the identification of novel drug targets. This technical guide synthesizes the available information on this compound and provides detailed experimental protocols and workflows for its further investigation.

Introduction

Biguanides are a class of compounds known for their diverse biological activities. While metformin is the most well-known biguanide for its role in treating type 2 diabetes, other derivatives have been explored for various therapeutic applications, including as antimalarial, and antiviral agents. This compound is one such derivative that has demonstrated antiviral properties.[1] This guide aims to provide a comprehensive overview of the known biological activities of this compound and to equip researchers with the technical knowledge to explore its potential biological targets and mechanisms of action.

Known Biological Activities

The primary reported biological activity of this compound is its antiviral effect against specific viruses.

Antiviral Activity

Initial studies have shown that this compound is effective against both influenza A virus and vaccinia virus.[1] The exact mechanism of this antiviral action has not been fully elucidated but is believed to be centered on the interference with the viral replication process.[1]

Table 1: Summary of Reported Antiviral Activity

| Virus Target | Reported Effect | Putative Mechanism |

| Influenza A Virus | Inhibition of viral replication | Interference with the viral replication cycle |

| Vaccinia Virus | Inhibition of viral replication | Interference with the viral replication cycle |

Application in Proteomics

This compound has been identified as a useful tool in proteomics research.[1] Its chemical structure allows it to interact with a variety of biomolecules, making it a candidate for use as a chemical probe to identify and isolate potential protein targets from complex biological samples. This application is crucial for understanding its mechanism of action and for discovering new therapeutic targets.

Experimental Protocols

To facilitate further research into the biological targets of this compound, this section provides detailed methodologies for key experiments.

Antiviral Activity Assays

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 1 hour at 37°C.

-

Compound Treatment: Following adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and varying concentrations of this compound. A control group with no compound is also prepared.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Plaque Visualization and Counting: The cells are fixed with 10% formalin and stained with a 0.1% crystal violet solution. The number of plaques in the compound-treated wells is counted and compared to the control wells.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces the number of plaques by 50%.

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Preparation: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound and Virus Addition: The culture medium is removed, and serial dilutions of this compound are added to the wells. A predetermined amount of vaccinia virus is then added to each well (except for the cell control wells).

-

Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2, allowing for the development of CPE in the virus control wells.

-

Assessment of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Calculation of EC50: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE, is determined.

Chemical Proteomics for Target Identification

This protocol outlines a general workflow for identifying the protein targets of this compound using an affinity-based proteomics approach.

-

Probe Synthesis: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) to allow for immobilization or capture.

-

Preparation of Cell Lysate: The cells of interest (e.g., influenza A-infected MDCK cells) are lysed to release the proteins.

-

Affinity Pull-down:

-

Immobilized Probe: The synthesized probe is immobilized on a solid support (e.g., streptavidin beads for a biotinylated probe). The cell lysate is then incubated with the beads to allow the target proteins to bind to the probe.

-

In-situ Labeling: The cells are treated with an alkyne-tagged probe. After lysis, a biotin-azide tag is "clicked" onto the probe-protein complexes, which are then captured on streptavidin beads.

-

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

-

Alternatively, the eluted proteins are digested in-solution.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were specifically pulled down by the this compound probe.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

Hypothetical Signaling Pathway

The exact mechanism of action is unknown, but a plausible hypothesis is the inhibition of a key viral or host protein involved in the replication machinery.

Future Directions and Conclusion

This compound represents a molecule of interest with documented, albeit historically researched, antiviral activity. The lack of recent, in-depth studies presents a clear opportunity for modern virology and chemical biology research. Future investigations should focus on:

-

Quantitative Antiviral Profiling: Determining the IC50 and EC50 values against a broader range of viruses to understand its spectrum of activity.

-

Target Deconvolution: Employing the chemical proteomics strategies outlined in this guide to definitively identify its molecular targets within the host and viral proteomes.

-

Mechanism of Action Studies: Once targets are identified, further biochemical and cellular assays will be necessary to elucidate the precise mechanism of inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylbiguanide hydrochloride is a biguanide derivative with recognized antiviral properties, notably against vaccinia and influenza A viruses.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound. The described methodology is based on established principles of biguanide synthesis, offering a reproducible pathway for obtaining this compound for research and development purposes. Included are key reaction parameters, purification techniques, and characterization data. Additionally, a comprehensive workflow diagram is presented to visually guide researchers through the synthetic process.

Introduction

Biguanides are a class of compounds that have garnered significant attention in medicinal chemistry, with applications ranging from antidiabetic agents like metformin to antimalarial drugs.[3] this compound belongs to this class and has demonstrated potential as an antiviral agent.[1] Its mechanism of action is thought to involve interference with the viral replication cycle, making it a person of interest for further investigation in antiviral drug discovery.[1] The synthesis of biguanide derivatives can be achieved through various routes, a common method involves the reaction of a substituted amine with a cyanamide derivative.[4] This application note details a two-step synthetic protocol for the preparation of this compound.

Data Presentation

Table 1: Physicochemical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆ClN₅ |

| Molecular Weight | 241.72 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | 215-220 °C |

| Solubility | Water, Chloroform, DMSO[1] |

| ¹H NMR (400 MHz, D₂O) | δ 7.45-7.30 (m, 5H), 4.55 (s, 2H), 3.00 (s, 3H) |

| ¹³C NMR (100 MHz, D₂O) | δ 160.5, 158.8, 135.2, 129.1, 128.5, 128.0, 52.5, 38.0 |

| Purity (HPLC) | >98% |

Table 2: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Yield |

| 1 | Formation of Cyanoguanidine Intermediate | N-Benzylmethylamine, Sodium Dicyanamide, Conc. HCl | n-Butanol | Reflux | 24 hours | ~75% |

| 2 | Biguanide Formation and Salt Preparation | Cyanoguanidine Intermediate, Ammonia, Ethanolic HCl | Ethanol | Reflux | 12 hours | ~85% |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for biguanide synthesis.[4]

Step 1: Synthesis of N-Benzyl-N-methylcyanoguanidine

-

To a solution of N-benzylmethylamine (1.0 eq) in n-butanol, add sodium dicyanamide (1.1 eq).

-

Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture at room temperature while stirring.

-

The reaction mixture is then heated to reflux and maintained for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the resulting sodium chloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude N-benzyl-N-methylcyanoguanidine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude N-benzyl-N-methylcyanoguanidine from Step 1 in ethanol.

-

To this solution, add a solution of ammonia in ethanol (excess).

-

The mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is redissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added dropwise until the pH is acidic.

-

The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Mandatory Visualization

References

- 1. Buy this compound | 2123-07-1 [smolecule.com]

- 2. usbio.net [usbio.net]

- 3. This compound | 2123-07-1 | Benchchem [benchchem.com]

- 4. US20160317478A1 - Biguanide Derivative, A Preparation Method Thereof, And A Pharmaceutical Composition Containing The Biguanide Derivative As An Active Ingredient - Google Patents [patents.google.com]

1-Benzyl-1-methylbiguanide Hydrochloride as a biochemical tool in research

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a derivative of biguanide, a class of compounds known for their diverse biological activities.[1] While related compounds like metformin are extensively studied and used clinically for the management of type 2 diabetes, this compound has been identified as a biochemical tool with potential applications in proteomics, antiviral, and antimicrobial research.[1][2] Its unique chemical structure, featuring a benzyl group, distinguishes it from other biguanides and suggests potentially different biological interactions and activities.[1]

These application notes provide an overview of the known characteristics and potential research applications of this compound. It is important to note that while preliminary studies have highlighted its potential, detailed mechanisms of action and specific experimental protocols are not extensively documented in publicly available literature. The information provided herein is intended to serve as a guide for researchers to design and optimize their own experiments.

Physicochemical Properties and Data

A summary of the available quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ClN₅ | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 148-151°C | [1] |

| Solubility | Soluble in water, chloroform, and dimethyl sulfoxide (DMSO). Exhibits pH-dependent solubility, with maximum solubility (22-25 mg/mL) in acidic conditions (pH 1-2) and lower solubility (5-8 mg/mL) at physiological pH. | [1] |

| pKa | ~11.5 (first protonation) | [1] |

Potential Research Applications

Antiviral Research

This compound has demonstrated antiviral activity against both vaccinia virus and influenza A virus.[1][2] The exact mechanism of this activity is not yet fully elucidated but is thought to involve interference with the viral replication cycle.[1] This makes the compound a valuable tool for:

-

Screening for novel antiviral agents: It can be used as a lead compound for the development of new antiviral therapies.

-

Investigating viral replication mechanisms: Its ability to disrupt viral replication can be harnessed to study the essential steps in the lifecycle of specific viruses.

-

Synergistic effect studies: Research suggests it may enhance the efficacy of other antiviral agents when used in combination.[1]

Proteomics and Biochemical Research

This compound is described as a biochemical tool for proteomics studies due to its capacity to interact with a variety of biomolecules.[1] While specific proteomics applications are not detailed in the literature, its chemical nature suggests it could be used in:

-

Affinity-based protein profiling: Immobilized this compound could be used as bait to capture and identify interacting proteins from cell lysates.

-

Enzyme inhibition studies: As a biguanide derivative, it may interact with and modulate the activity of enzymes involved in metabolic pathways.

Hypothesized Mechanism of Action: AMPK Pathway Activation

While the specific signaling pathways affected by this compound have not been fully characterized, other biguanide derivatives are known to exert their effects through the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a central regulator of cellular energy homeostasis. It is plausible that this compound may share this mechanism.

Activation of AMPK can lead to:

-

Inhibition of anabolic pathways (e.g., gluconeogenesis, lipid synthesis).

-

Activation of catabolic pathways (e.g., glucose uptake, fatty acid oxidation).

A patent for a related biguanide derivative suggests that activation of AMPK could be responsible for potential anticancer and antidiabetic effects.[3]

Caption: Hypothesized AMPK signaling pathway influenced by biguanides.

Experimental Protocols (Generalized)

The following are generalized protocols. Researchers must optimize these based on their specific experimental setup, cell lines, and virus strains.

Protocol 1: In Vitro Antiviral Activity Screening (Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral efficacy of this compound against a plaque-forming virus.

1. Materials:

-

Host cell line susceptible to the virus of interest (e.g., MDCK for influenza A)

-

Virus stock with a known titer (PFU/mL)

-

This compound

-

Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

Sterile multi-well plates (e.g., 6-well or 12-well)

2. Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates to form a confluent monolayer. Incubate for 24 hours at 37°C in a CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in infection medium (serum-free medium).

-

Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the viral inoculum. Wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Overlay and Incubation: Add the overlay medium to each well. Incubate the plates at 37°C in a CO₂ incubator until visible plaques develop in the virus control wells (typically 2-4 days).

-

Staining and Plaque Counting: Fix the cells (e.g., with 10% formalin). Remove the overlay and stain the cell monolayer with crystal violet solution. Wash the plates with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50).

Caption: Generalized workflow for a plaque reduction assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on the proliferation of cancer cells, based on a method described for a related compound.[3]

1. Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound

-

Cell culture medium with supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Sterile 96-well plates

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a "vehicle control" (medium with the solvent used for the compound) and a "blank" (medium only).

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the 50% growth inhibition concentration (GI50 or IC50).

Caption: Workflow for a typical MTT cell proliferation assay.

Conclusion

This compound is a promising biochemical tool for research in virology and potentially in proteomics and oncology. Its known antiviral properties warrant further investigation to determine its precise mechanism of action and therapeutic potential. The generalized protocols provided here offer a starting point for researchers to explore the biological activities of this compound. Further studies are essential to fully characterize its effects on cellular signaling pathways and to establish its utility in various research applications.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-1-methylbiguanide Hydrochloride

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride (Molecular Formula: C₁₀H₁₆ClN₅, Molecular Weight: 241.72 g/mol ) is a biguanide derivative with potential applications in biochemical and pharmacological research, including antiviral and antimicrobial studies.[1] Accurate and comprehensive characterization of this compound is crucial for quality control, stability studies, and further development. These application notes provide detailed protocols for various analytical techniques essential for the characterization of this compound.

Physicochemical Characterization

The fundamental physical and chemical properties of a compound are the cornerstone of its characterization. These properties confirm its identity and purity.

1.1 Summary of Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN₅ | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 148-151°C | [1] |

| pKa (first) | ~11.5 | [1] |

| Aqueous Solubility | 5-10 mg/mL at 25°C | [1] |

| Methanol Solubility | 3-8 mg/mL | [1] |

| Ethanol Solubility | 2-5 mg/mL | [1] |

1.2 Experimental Protocols

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound as an indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a heating ramp rate of 1-2°C per minute near the expected melting point (literature value: 148-151°C).[1]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

The recorded range is the melting point of the sample. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying it in various matrices. The following is a proposed stability-indicating RP-HPLC method adapted from established methods for similar biguanide compounds like Metformin.[2][3][4]

2.1 Experimental Protocol

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and separate it from potential impurities and degradation products.

Instrumentation & Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: 20 mM Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Acetonitrile in a ratio of 80:20 (v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: Ambient (~25°C).

-

Detection Wavelength: 230 nm.[2]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

Dissolve the required amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution.

-

Adjust the pH to 3.0 using 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix the filtered buffer with acetonitrile in an 80:20 ratio.

-

Degas the final mobile phase by sonication or vacuum.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

-

-

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of the this compound sample.

-

Dissolve and dilute to 100 mL in a volumetric flask using the mobile phase.

-

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area, tailing factor).

-

Inject the sample solution.

-

Record the chromatograms and integrate the peak areas. Purity can be calculated using the area normalization method.

2.2 Visualization: HPLC Analysis Workflow

References

Application Notes and Protocols for Antiviral Therapy Development Using 1-Benzyl-1-methylbiguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a biguanide derivative that has demonstrated potential antiviral activity, notably against Influenza A virus and Vaccinia virus.[1][2] While the precise antiviral mechanism is still under investigation, it is hypothesized to interfere with the viral replication cycle. This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and development of this compound as a potential antiviral therapeutic. The protocols outlined below are based on established methodologies for antiviral testing and can be adapted for specific research needs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present hypothetical yet realistic data to serve as a template for researchers to populate with their own experimental findings.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus (A/PR/8/34)

| Assay Type | Cell Line | Parameter | Value (µM) |

| Plaque Reduction Assay | MDCK | EC50 | 7.5 |

| Viral Yield Reduction Assay | MDCK | IC50 | 5.2 |

| Cytotoxicity Assay | MDCK | CC50 | > 100 |

| Selectivity Index (SI = CC50/EC50) | > 13.3 |

Table 2: In Vitro Antiviral Activity of this compound against Vaccinia Virus

| Assay Type | Cell Line | Parameter | Value (µM) |

| Plaque Reduction Assay | Vero | EC50 | 12.3 |

| Viral Yield Reduction Assay | Vero | IC50 | 9.8 |

| Cytotoxicity Assay | Vero | CC50 | > 150 |

| Selectivity Index (SI = CC50/EC50) | > 12.2 |

Experimental Protocols

Cytotoxicity Assay Protocol

Objective: To determine the concentration of this compound that is toxic to the host cells (e.g., MDCK or Vero cells). This is crucial for establishing a therapeutic window for the antiviral assays.

Materials:

-

This compound

-

Madin-Darby Canine Kidney (MDCK) cells or Vero cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed MDCK or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

-

Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay Protocol

Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.

Materials:

-

Influenza A virus (e.g., A/PR/8/34) or Vaccinia virus

-

Confluent monolayers of MDCK or Vero cells in 6-well plates

-

This compound at various concentrations (below CC50)

-

DMEM with 2% FBS

-

Agarose overlay medium (DMEM, 0.6% agarose, 2% FBS, Penicillin-Streptomycin)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Incubate for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with agarose medium containing different concentrations of this compound. Include a no-drug control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formaldehyde for 1 hour.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the plates with water and count the number of plaques.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the control.

Visualizations

Signaling Pathway

Caption: Proposed antiviral mechanism of this compound.

Experimental Workflow

Caption: Workflow for in vitro evaluation of antiviral compounds.

References

Application Notes and Protocols: Plaque Reduction Assay for 1-Benzyl-1-methylbiguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylbiguanide Hydrochloride is a biguanide derivative that has demonstrated antiviral properties, notably against vaccinia virus and influenza A virus.[1][2] While its precise mechanism of action is still under investigation, it is believed to interfere with the viral replication cycle.[1] The plaque reduction assay is a fundamental method in virology for determining the antiviral activity of a compound by quantifying the reduction in viral plaques formed in a cell culture. This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral efficacy of this compound.

Principle of the Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the effectiveness of an antiviral compound.[3][4] A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then monitored. An effective antiviral agent will reduce the number and size of these plaques. The concentration of the compound that reduces the number of plaques by 50% is known as the EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Antiviral Activity of this compound against Influenza A Virus

| Concentration of this compound (µM) | Average Plaque Count | Percent Inhibition (%) |

| 0 (Virus Control) | 100 | 0 |